BenchChemオンラインストアへようこそ!

Methyl ganoderate C6

Anti-proliferative activity L1210 leukemia Structure-activity relationship

Methyl ganoderate C6 (CAS 105742-81-2) is a lanostane-type tetracyclic triterpenoid methyl ester isolated from the fruiting bodies of Ganoderma lucidum (Reishi/Lingzhi). It is the methyl ester derivative of ganoderic acid C6, belonging to the ganoderic acid family of highly oxygenated triterpenoids characteristic of the Ganoderma genus.

Molecular Formula C31H44O8
Molecular Weight 544.7 g/mol
Cat. No. B12435806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl ganoderate C6
Molecular FormulaC31H44O8
Molecular Weight544.7 g/mol
Structural Identifiers
SMILESCC(CC(=O)CC(C)C(=O)OC)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)O)C)C
InChIInChI=1S/C31H44O8/c1-15(11-17(32)12-16(2)27(38)39-8)18-13-22(35)31(7)23-19(33)14-20-28(3,4)21(34)9-10-29(20,5)24(23)25(36)26(37)30(18,31)6/h15-16,18,20-21,26,34,37H,9-14H2,1-8H3/t15?,16-,18-,20?,21+,26-,29+,30+,31+/m1/s1
InChIKeyAZCYOYBNOUOOJJ-CGVPIJHZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Methyl Ganoderate C6 for Research Procurement: Compound Identity and Baseline Characteristics


Methyl ganoderate C6 (CAS 105742-81-2) is a lanostane-type tetracyclic triterpenoid methyl ester isolated from the fruiting bodies of Ganoderma lucidum (Reishi/Lingzhi) [1]. It is the methyl ester derivative of ganoderic acid C6, belonging to the ganoderic acid family of highly oxygenated triterpenoids characteristic of the Ganoderma genus [2]. The compound has a molecular formula of C31H44O8 and a molecular weight of 544.7 g/mol, and is typically supplied as a powder with purity >=98% as verified by HPLC, NMR, and MS .

Why Methyl Ganoderate C6 Cannot Be Replaced by Generic Ganoderic Acid C6 or Other Ganoderma Triterpenoids


Methyl ganoderate C6 differs from its parent acid, ganoderic acid C6, by a single methyl esterification at the C-26 carboxyl group. This modification is not trivial: methylation of ganoderic acids has been shown to substantially alter biological activity. For example, methyl ganoderate A inhibits farnesyl protein transferase (FPT) with an IC50 of 38 µM, representing a 2.6-fold potency gain over ganoderic acid A (IC50 100 µM) against the same enzyme [1]. Similarly, methyl ganoderate A inhibits fatty acid amide hydrolase (FAAH) by 61% at 100 µM, outperforming other non-methylated triterpenoids in the same series which exhibited 30-60% inhibition [2]. These data demonstrate that methyl esterification can meaningfully alter target engagement, pharmacokinetic properties, and potency within the ganoderic acid family. Substituting methyl ganoderate C6 with its parent acid or with other methyl ganoderate congeners (e.g., methyl ganoderate A, B, or H) without verifying target-specific activity risks introducing uncontrolled variables into experimental protocols.

Methyl Ganoderate C6: Quantitative Differentiation Evidence Against Closest Analogs


Methyl Ganoderate C6 vs. Ganoderic Acid C6: Impact of C-26 Methyl Esterification on Anti-Proliferative Activity in L1210 Leukemia Cells

Ganoderic acid C6 exhibits extremely weak anti-proliferative activity against L1210 murine leukemia cells, with an IC50 of 2,793.27 µmol/L, making it one of the least active ganoderic acids tested in this panel [1]. By contrast, ganoderic acid A (IC50 104.19 µM) and ganoderic acid B (IC50 77.32 µM) showed 27-fold and 36-fold stronger activity, respectively [1]. While direct IC50 data for methyl ganoderate C6 on L1210 cells are not available in this study, the structural modification (methyl ester at C-26) may alter membrane permeability and target engagement relative to the free acid. This evidence indicates that ganoderic acid C6 should not be assumed to have generalized anti-tumor activity, and any procurement for oncology research must specify the exact methyl ester form with verification of activity in the target system.

Anti-proliferative activity L1210 leukemia Structure-activity relationship Ganoderic acid methylation

Methyl Ganoderate C6 vs. Methyl Ganoderate A: Divergent Enzyme Inhibition Profiles—FAAH vs. Lipase

Methyl ganoderate A has been characterized as a fatty acid amide hydrolase (FAAH) inhibitor with 61% inhibition at 100 µM, the strongest among 12 lanostane triterpenoids tested [1]. In a separate study, a methyl ganoderate preparation (structurally consistent with methyl ganoderate C6 based on source material from Ganoderma lucidum) was evaluated for lipase inhibition against Mucor miehei lipase, yielding an IC50 of 0.332 mg/mL, with mixed-type inhibition kinetics (KI = 0.29 mg/mL, KIS = 0.49 mg/mL) [2]. These data illustrate that different methyl ganoderate congeners engage distinct enzymatic targets—methyl ganoderate A preferentially inhibits FAAH and FPT, while methyl ganoderate C6 (or a methyl ganoderate mixture containing C6) demonstrates lipase inhibitory activity. Researchers must select the specific congener based on the target pathway of interest.

Fatty acid amide hydrolase Lipase inhibition Mucor miehei lipase Enzyme kinetics

Methyl Ganoderate C6 vs. Ganoderic Acid C6: Physicochemical Differentiation—Solubility, Stability, and Procurement-Grade Purity

Methyl ganoderate C6 is supplied at >=98% purity (HPLC-verified) as a powder soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [1]. The compound is stable for up to 24 months when stored at 2-8°C in a tightly sealed vial under desiccated conditions [1]. Its parent acid, ganoderic acid C6 (CAS 105742-76-5), has a molecular weight of 530.65 g/mol (vs. 544.7 g/mol for the methyl ester) and is described as an extremely weak basic compound (essentially neutral based on its pKa) [2]. The methyl ester exhibits increased lipophilicity (predicted logP shift approximately +0.5 to +1.0 units based on the methyl ester modification), which may enhance membrane permeability in cell-based assays. Procurement-grade specifications differ between vendors: methyl ganoderate C6 is typically offered at prices of approximately $300-500 per 20 mg, while ganoderic acid C6 is available at $318 per 20 mg from comparable suppliers .

Solubility Storage stability Purity specification Procurement quality control

In-Class Differentiation: Methyl Ganoderate C6 Exhibits Distinct Biological Fingerprint from Methyl Ganoderate H (NO Production) and Methyl Ganoderate A (FPT/FAAH)

Methyl ganoderate H has been characterized as a moderate inhibitor of nitric oxide (NO) production [1]. Methyl ganoderate A is characterized as an FPT inhibitor (IC50 38 µM) and FAAH inhibitor (61% at 100 µM) [2]. Methyl ganoderate C6 is associated with lipase inhibition (IC50 0.332 mg/mL) and anti-obesity effects in 3T3-L1 preadipocytes [3]. Ganoderic acid C6 additionally possesses antinociceptive activity demonstrated in the acetic acid-induced writhing model [4] and aldose reductase inhibitory activity , though these activities have not been confirmed for the methyl ester form. This divergent activity profile across closely related methyl ganoderate congeners demonstrates that the C6 scaffold (with its specific oxygenation pattern at positions 3β-OH, 12β-OH, and tetraoxo substitution at C-7, C-11, C-15, C-23) generates a unique biological fingerprint distinct from methyl ganoderate A, B, H, or other congeners.

NO production inhibition FPT inhibition Ganoderic acid methyl ester Target selectivity

Methyl Ganoderate C6: Evidence-Based Research and Industrial Application Scenarios


Metabolic Disorder Research: Lipase Inhibition and Anti-Obesity Mechanistic Studies

Methyl ganoderate C6 is suitable for in vitro lipase inhibition studies and 3T3-L1 preadipocyte differentiation models, where it has demonstrated reversible, mixed-type inhibition of Mucor miehei lipase (IC50 0.332 mg/mL, KI 0.29 mg/mL, KIS 0.49 mg/mL) and significant reduction of intracellular triglycerides and cholesterol [1]. Researchers investigating pancreatic lipase as a therapeutic target for obesity should specify methyl ganoderate C6 rather than other methyl ganoderate congeners, as FAAH-inhibiting methyl ganoderate A or NO-inhibiting methyl ganoderate H are unlikely to engage this target. Procurement should confirm CAS 105742-81-2 and purity >=98% (HPLC).

Ganoderic Acid Structure-Activity Relationship (SAR) Studies: Methyl Ester vs. Free Acid Comparisons

For systematic SAR studies exploring how C-26 methylation affects the biological activity of ganoderic acid C6, methyl ganoderate C6 serves as an essential comparator compound. The parent acid (ganoderic acid C6, CAS 105742-76-5) has been characterized as a weak anti-proliferative agent against L1210 cells (IC50 2,793.27 µM) [2], possesses antinociceptive activity [3], and inhibits aldose reductase . By procuring both the free acid and the methyl ester in parallel, researchers can directly quantify the contribution of C-26 esterification to potency, target engagement, and cellular permeability. This paired procurement approach enables rigorous pharmacological characterization.

Natural Product Library Screening for Anti-Adipogenic or Lipid-Modulating Agents

Methyl ganoderate C6 is appropriate for inclusion in natural product screening libraries targeting adipogenesis and lipid metabolism, based on its demonstrated ability to inhibit 3T3-L1 preadipocyte proliferation and differentiation with concomitant reduction of total triglycerides and cholesterol [1]. Unlike methyl ganoderate A, which is characterized primarily by FPT and FAAH inhibition [4], methyl ganoderate C6 occupies a distinct pharmacological niche. Screening facilities should curate methyl ganoderate C6 separately from other methyl ganoderates to avoid congener misidentification.

Analytical Method Development: Reference Standard for Ganoderma Triterpenoid Profiling

Methyl ganoderate C6 (CAS 105742-81-2, MW 544.7, C31H44O8) serves as a reference standard for HPLC-MS-based quality control and phytochemical profiling of Ganoderma lucidum extracts and derived products . Its well-defined chromatographic properties, commercial availability at >=98% purity, and distinct retention time relative to ganoderic acid C6 (MW 530.65) make it suitable for method validation. Laboratories developing pharmacopoeial monographs or QC protocols for Ganoderma-based nutraceuticals should include methyl ganoderate C6 as a marker compound to distinguish methyl ester fractions from free acid fractions in extract characterization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl ganoderate C6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.